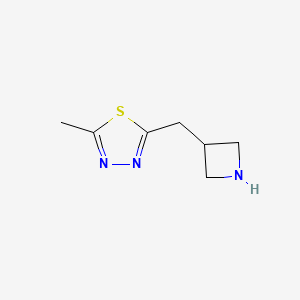
2-(Azetidin-3-ylmethyl)-5-methyl-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-ylmethyl)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that contains both azetidine and thiadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylmethyl)-5-methyl-1,3,4-thiadiazole typically involves the formation of the azetidine ring followed by the introduction of the thiadiazole moiety. One common method involves the reaction of azetidine derivatives with thiadiazole precursors under specific conditions. For example, the starting material (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate can then undergo further reactions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(Azetidin-3-ylmethyl)-5-methyl-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
2-(Azetidin-3-ylmethyl)-5-methyl-1,3,4-thiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(Azetidin-3-ylmethyl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(Azetidin-3-ylmethyl)-2H-1,2,3-triazole hydrochloride
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids
Uniqueness
2-(Azetidin-3-ylmethyl)-5-methyl-1,3,4-thiadiazole is unique due to the presence of both azetidine and thiadiazole rings, which confer specific chemical and biological properties. This combination of rings is not commonly found in other compounds, making it a valuable molecule for research and development.
特性
分子式 |
C7H11N3S |
|---|---|
分子量 |
169.25 g/mol |
IUPAC名 |
2-(azetidin-3-ylmethyl)-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H11N3S/c1-5-9-10-7(11-5)2-6-3-8-4-6/h6,8H,2-4H2,1H3 |
InChIキー |
JTPQQUXWOAAYFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(S1)CC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12933958.png)

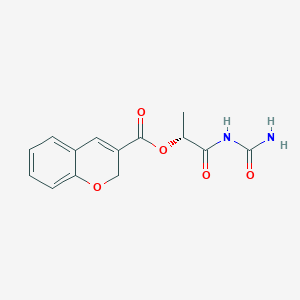
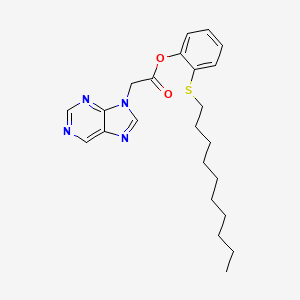

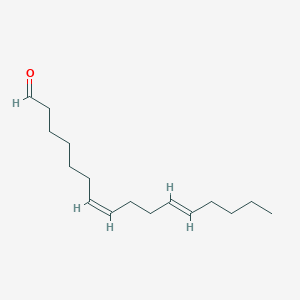


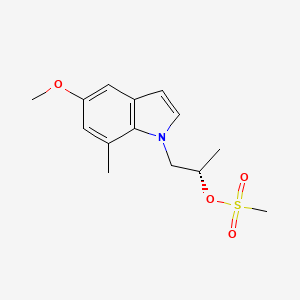
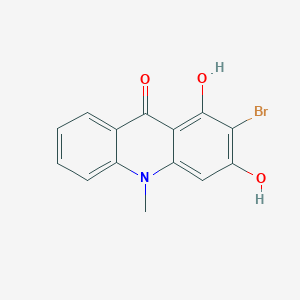
![Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12934014.png)
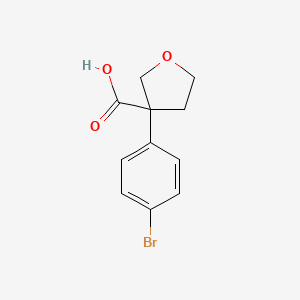
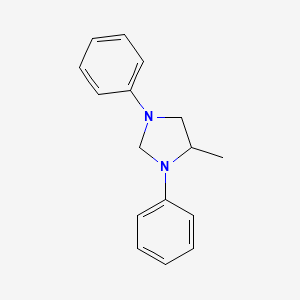
![4-(7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)-1-(4-oxohex-5-yn-1-yl)pyridin-1-ium chloride](/img/structure/B12934025.png)
